3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Description
3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a piperidine ring substituted with an aminocarbonyl (urea) group at the 3-position. This compound is hypothesized to exhibit unique physicochemical properties, such as increased solubility and bioactivity, compared to analogs with alternative substituents.
Properties
IUPAC Name |
3-(3-carbamoylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2)8(9(13)12(18)19)11(17)15-5-3-4-7(6-15)10(14)16/h7-9H,3-6H2,1-2H3,(H2,14,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBCWMZENCYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCC(C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, also known by its CAS number 1186653-79-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula for this compound is C₁₃H₂₀N₂O₄, with a molecular weight of 268.31 g/mol. It exhibits characteristics typical of piperidine derivatives, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₄ |
| Molecular Weight | 268.31 g/mol |
| CAS Number | 1186653-79-1 |
| Hazard Classification | Irritant |
Research indicates that compounds similar to 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The piperidine moiety is particularly noted for its ability to modulate neurotransmitter systems.
Pharmacological Effects
- Inhibition of Glycine Transporters : Some studies suggest that derivatives of this compound may act as inhibitors of glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the central nervous system. Inhibition of GlyT1 has implications for treating disorders such as schizophrenia and anxiety .
- Antidepressant Activity : Compounds with similar structures have shown promise in models of depression by enhancing synaptic availability of neurotransmitters .
- Neuroprotective Properties : There is emerging evidence that piperidine-based compounds can offer neuroprotection against oxidative stress and excitotoxicity, potentially benefiting conditions like Alzheimer's disease .
Study 1: GlyT1 Inhibition
A recent study focused on the design and synthesis of various GlyT1 inhibitors, including analogs of 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid. The study demonstrated that these compounds exhibited significant inhibitory activity against GlyT1 in vitro, leading to increased glycine concentrations in neuronal cultures .
Study 2: Antidepressant Effects
Another investigation evaluated the antidepressant-like effects of piperidine derivatives in rodent models. The results indicated that administration of these compounds resulted in decreased immobility time in the forced swim test, suggesting an enhancement in mood-related behaviors .
Study 3: Neuroprotective Effects
Research assessing the neuroprotective properties of piperidine compounds showed that they could mitigate neuronal damage induced by glutamate toxicity. This was attributed to their ability to modulate glutamate receptors and reduce oxidative stress markers .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₃H₂₀N₂O₄
CAS Number: 1186653-79-1
MDL Number: MFCD12027555
This compound features a cyclopropanecarboxylic acid backbone with an aminocarbonyl piperidine moiety, which contributes to its biological activity and solubility properties.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid. Research indicates that derivatives of cyclopropanecarboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the piperidine ring could enhance the selectivity and potency against specific tumor types.
Table 1: Anticancer Activity of Cyclopropanecarboxylic Acid Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 | |
| Compound B | MCF-7 | 10 | |
| 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid | A549 | TBD | TBD |
Neurological Research
The piperidine structure is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as neuroprotective agents. The presence of an aminocarbonyl group may enhance binding affinity to neuroreceptors, making this compound a candidate for further study in neurodegenerative diseases.
Toxicology Profile
The safety profile of 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is essential for its application in drug development. Toxicological assessments indicate that while the compound exhibits irritant properties, further studies are needed to evaluate its systemic toxicity and long-term effects.
Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of this compound to evaluate their biological activities. The results showed that specific modifications led to compounds with enhanced anticancer properties and reduced toxicity profiles.
Table 2: Synthesis and Biological Evaluation of Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic Acid
The closest structural analog is the ethoxycarbonyl derivative, which replaces the aminocarbonyl group with an ethoxycarbonyl (ester) moiety. This compound (CAS 1186647-30-2) has been commercially available and extensively characterized .
Data Table: Comparative Properties
Functional Group Impact on Properties
- Solubility : The urea group in the target compound enhances water solubility compared to the ethoxycarbonyl analog, which is more lipophilic due to its ester moiety .
- Chemical Reactivity : The ethoxycarbonyl group is prone to hydrolysis under acidic or basic conditions, whereas the urea group is chemically stable, favoring prolonged bioavailability .
- In contrast, ester groups may serve as prodrug moieties, requiring metabolic activation .
Comparison with Piperidine-Modified Quinolones ()
This supports the hypothesis that the urea group in the target compound could enhance interactions with biological targets compared to ester or methoxy analogs.
Q & A
Q. What are the primary spectroscopic and computational methods for characterizing the structural conformation of 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid?
To confirm the compound’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) for analyzing proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like the amide and carboxylic acid moieties. Computational modeling (e.g., density functional theory or molecular mechanics) can predict energy-minimized conformations and validate stereochemical assignments .
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis challenges include managing steric hindrance from the cyclopropane ring and ensuring regioselective coupling of the piperidine-amide moiety. Methodological optimization involves:
- Temperature control (e.g., low temperatures to minimize side reactions during cyclopropane formation).
- Solvent selection (polar aprotic solvents like DMF for solubility of intermediates).
- Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection) .
Advanced Research Questions
Q. How can researchers design experiments to optimize the synthesis route using computational and statistical tools?
Advanced optimization requires integrating Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent ratio) and identify critical factors. Quantum chemical calculations (e.g., reaction path searches) can predict transition states and energetics, while high-throughput screening narrows viable conditions. For example, ICReDD’s approach combines computational predictions with experimental validation to reduce trial-and-error .
Q. How should contradictory data (e.g., varying yields or biological activity) be analyzed across studies?
Contradictions may arise from differences in purity, stereochemistry, or assay conditions. Researchers should:
Q. What methodologies are recommended for studying the compound’s stability and degradation pathways under physiological conditions?
Use accelerated stability testing (e.g., exposure to heat, light, or humidity) paired with HPLC-MS to identify degradation products. Computational tools can simulate hydrolysis or oxidation pathways. Stress testing in buffer solutions at varying pH levels (1.2–7.4) mimics gastrointestinal or systemic environments .
Q. How can the compound’s pharmacological potential be systematically evaluated in early-stage research?
Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) to assess target engagement. Combine with molecular docking studies to predict binding affinities. For pharmacokinetics, use ADMET profiling (e.g., Caco-2 cell permeability, microsomal stability assays). Structural analogs with known bioactivity can guide SAR (structure-activity relationship) analysis .
Q. What role does chemical software play in predicting the compound’s physicochemical properties and reactivity?
Software like Gaussian or COSMO-RS calculates logP, pKa, and solubility. Reaction simulation tools (e.g., Schrödinger’s Maestro ) model reaction mechanisms, while cheminformatics platforms (e.g., KNIME ) manage data workflows. These tools enable virtual screening of derivatives for enhanced stability or activity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
